molecular formula C18H23N5O6S B10966560 propan-2-yl 5-(dimethylcarbamoyl)-2-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate

propan-2-yl 5-(dimethylcarbamoyl)-2-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B10966560
M. Wt: 437.5 g/mol
InChI Key: FEPMFGGHUZOGFJ-UHFFFAOYSA-N
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Description

ISOPROPYL 5-[(DIMETHYLAMINO)CARBONYL]-2-{[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a pyrazole moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 5-[(DIMETHYLAMINO)CARBONYL]-2-{[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of bonds and functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 5-[(DIMETHYLAMINO)CARBONYL]-2-{[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.

    Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.

    Substitution: This reaction can replace specific functional groups with others, allowing for the creation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce amines.

Scientific Research Applications

ISOPROPYL 5-[(DIMETHYLAMINO)CARBONYL]-2-{[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for ISOPROPYL 5-[(DIMETHYLAMINO)CARBONYL]-2-{[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ISOPROPYL 5-[(DIMETHYLAMINO)CARBONYL]-2-{[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE: shares similarities with other thiophene and pyrazole derivatives.

    Other similar compounds: include those with similar functional groups and structural motifs, such as thiophene carboxylates and pyrazole carboxamides.

Uniqueness

The uniqueness of ISOPROPYL 5-[(DIMETHYLAMINO)CARBONYL]-2-{[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties.

Properties

Molecular Formula

C18H23N5O6S

Molecular Weight

437.5 g/mol

IUPAC Name

propan-2-yl 5-(dimethylcarbamoyl)-2-[(2,5-dimethyl-4-nitropyrazole-3-carbonyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C18H23N5O6S/c1-8(2)29-18(26)11-9(3)14(17(25)21(5)6)30-16(11)19-15(24)13-12(23(27)28)10(4)20-22(13)7/h8H,1-7H3,(H,19,24)

InChI Key

FEPMFGGHUZOGFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=C(C(=NN2C)C)[N+](=O)[O-])C(=O)N(C)C

Origin of Product

United States

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